2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves the reaction of specific precursors under controlled conditions. One common method involves the use of polyphosphoric acid heated at 100°C under nitrogen, followed by the addition of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one . The reaction mixture is then heated and basified with 2M NaOH (aq) to obtain the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
Scientific Research Applications
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzazepine compounds act as selective dopamine D1-like receptor partial agonists . These compounds can modulate dopamine receptor activity and influence various physiological processes .
Comparison with Similar Compounds
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can be compared with other similar compounds, such as:
N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol: A selective dopamine D1-like receptor partial agonist.
SKF38393: A classic D1 dopamine receptor antagonist.
R-(+)-7-chloro-8-hydroxy-3-methyl-5-phenyl-1H-3-benzazepine hydrochloride: Another compound with similar structural features.
These compounds share structural similarities but may have different pharmacological properties and applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2,(H2,12,14) |
InChI Key |
BTAWVJJDLLPXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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